3-(4-Butylphenyl)pentan-3-ol
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Overview
Description
3-(4-Butylphenyl)pentan-3-ol is an organic compound with the molecular formula C15H24O. It belongs to the class of alcohols, specifically a tertiary alcohol, due to the hydroxyl group (-OH) being attached to a carbon atom that is connected to three other carbon atoms. This compound features a butyl-substituted phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylphenyl)pentan-3-ol can be achieved through several methods, including:
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Grignard Reaction: : One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone (such as 4-butylacetophenone) to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions.
Reaction Conditions
- Solvent: Anhydrous ether
- Temperature: Room temperature to reflux
- Inert atmosphere: Nitrogen or argon gas
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Reduction of Ketones: : Another method involves the reduction of 3-(4-butylphenyl)pentan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding the desired alcohol.
Reaction Conditions
- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butylphenyl)pentan-3-ol undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
- Oxidizing agent: Chromium trioxide (CrO3) or potassium permanganate (KMnO4)
- Solvent: Acetone or water
- Temperature: Room temperature to reflux
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
- Halogenating agent: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: Room temperature
-
Esterification: : The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Common Reagents and Conditions
- Acid catalyst: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)
- Solvent: Anhydrous ethanol or dichloromethane (DCM)
- Temperature: Room temperature to reflux
Major Products Formed
Oxidation: 3-(4-Butylphenyl)pentan-3-one or 3-(4-Butylphenyl)pentanoic acid
Substitution: 3-(4-Butylphenyl)pentyl chloride or bromide
Esterification: 3-(4-Butylphenyl)pentyl esters
Scientific Research Applications
3-(4-Butylphenyl)pentan-3-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(4-Butylphenyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its butyl-substituted phenyl ring may also contribute to its lipophilicity and ability to interact with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
3-(4-Butylphenyl)pentan-3-ol can be compared with other similar compounds, such as:
3-(4-Methylphenyl)pentan-3-ol: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
3-(4-Ethylphenyl)pentan-3-ol: Contains an ethyl group, resulting in variations in reactivity and biological activity.
3-(4-Propylphenyl)pentan-3-ol: Features a propyl group, which influences its solubility and interaction with other molecules.
Properties
IUPAC Name |
3-(4-butylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-7-8-13-9-11-14(12-10-13)15(16,5-2)6-3/h9-12,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSITHJJSYEJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CC)(CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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